molecular formula C10H7BrF4O B14055811 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14055811
M. Wt: 299.06 g/mol
InChI Key: HXZORTZPKKQUKN-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, such as 1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a carbonyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804254-50-9, is an organic compound characterized by its unique molecular structure that includes a bromine atom, a fluorine atom, and a trifluoromethyl group. Its molecular formula is C10H7BrF4O, and it has a molecular weight of 299.06 g/mol. This compound is notable for its potential biological activities, which are influenced by its distinct functional groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The presence of the bromine atom allows for covalent bonding with nucleophilic sites on proteins, potentially influencing enzyme activity and receptor binding.
  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of biological molecules .

Research Findings

Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. For instance, the introduction of trifluoromethyl groups in certain drug designs has been linked to increased potency against various biological targets, including enzymes and receptors involved in disease processes .

Case Studies

  • Enzyme Inhibition : Research indicates that compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes. For example, structural analogs have demonstrated significant inhibition of the serotonin uptake transporter (SERT), which is crucial for regulating serotonin levels in the brain .
  • Anti-inflammatory Activity : In vivo studies have explored the anti-inflammatory properties of related compounds. These studies typically involve assessing the compounds' effects on inflammatory markers and pathways in animal models, revealing promising results in reducing inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-oneC10H7BrF4OSimilar trifluoromethoxy group; differing fluorine positioning affects reactivity
This compoundC10H7BrF4OContains a trifluoromethyl group; influences chemical reactivity
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzeneC10H7BrF4OSimpler structure; lacks propanone functionality but retains fluorinated characteristics

Properties

Molecular Formula

C10H7BrF4O

Molecular Weight

299.06 g/mol

IUPAC Name

1-bromo-1-[3-fluoro-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4O/c1-5(16)9(11)6-3-2-4-7(12)8(6)10(13,14)15/h2-4,9H,1H3

InChI Key

HXZORTZPKKQUKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)C(F)(F)F)Br

Origin of Product

United States

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